molecular formula C16H9F4NO B5739307 2-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzonitrile

2-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzonitrile

Cat. No.: B5739307
M. Wt: 307.24 g/mol
InChI Key: QRXMVIIXOBWWQP-GORDUTHDSA-N
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Description

2-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzonitrile is an organic compound characterized by the presence of multiple fluorine atoms and a benzonitrile group This compound is notable for its unique structural features, which include a tetrafluorinated phenoxy group and a prop-1-enyl substituent

Properties

IUPAC Name

2-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F4NO/c1-2-5-10-12(17)14(19)16(15(20)13(10)18)22-11-7-4-3-6-9(11)8-21/h2-7H,1H3/b5-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXMVIIXOBWWQP-GORDUTHDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=C(C(=C(C(=C1F)F)OC2=CC=CC=C2C#N)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=C(C(=C(C(=C1F)F)OC2=CC=CC=C2C#N)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F4NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzonitrile typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its ability to form carbon-carbon bonds under mild conditions. The reaction generally employs a palladium catalyst and an organoboron reagent, with the tetrafluorinated phenoxy group being introduced through this coupling process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzonitrile can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a range of fluorinated analogs .

Mechanism of Action

The mechanism by which 2-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzonitrile exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzonitrile lies in its combination of a tetrafluorinated phenoxy group with a prop-1-enyl substituent and a benzonitrile group.

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